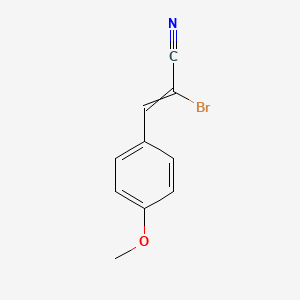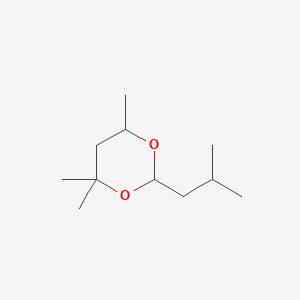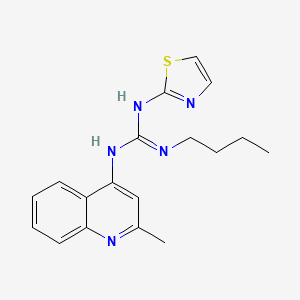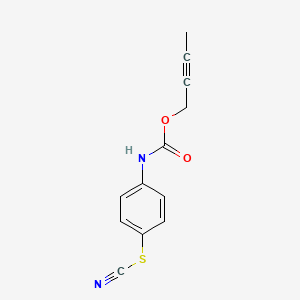
Carbanilic acid, 4-thiocyanato-2-butynyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbanilic acid, 4-thiocyanato-2-butynyl ester is an organic compound with the molecular formula C12H10N2O2S. It is characterized by the presence of a thiocyanate group and a butynyl ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of carbanilic acid, 4-thiocyanato-2-butynyl ester typically involves the esterification of carbanilic acid with 4-thiocyanato-2-butynyl alcohol. This reaction is catalyzed by an acid, such as sulfuric acid, and proceeds via the Fischer esterification mechanism . The reaction conditions generally include heating the reactants under reflux in the presence of the acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve techniques such as distillation or recrystallization to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: Carbanilic acid, 4-thiocyanato-2-butynyl ester can undergo various chemical reactions, including:
Substitution Reactions: The thiocyanate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Acidic Hydrolysis: Typically involves heating the ester with a large excess of water and a strong acid catalyst, such as hydrochloric acid.
Basic Hydrolysis (Saponification): Involves the use of a strong base, such as sodium hydroxide, to hydrolyze the ester bond.
Major Products Formed:
Hydrolysis: Produces carbanilic acid and 4-thiocyanato-2-butynyl alcohol.
Substitution Reactions: The products depend on the nucleophile used in the reaction.
Scientific Research Applications
Carbanilic acid, 4-thiocyanato-2-butynyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of carbanilic acid, 4-thiocyanato-2-butynyl ester involves its interaction with specific molecular targets and pathways. The thiocyanate group can act as a nucleophile, participating in various biochemical reactions. Additionally, the ester moiety can undergo hydrolysis, releasing active intermediates that exert biological effects .
Comparison with Similar Compounds
Carbanilic Acid Esters: Other esters of carbanilic acid, such as carbanilic acid, p-methyl-, 4-thiocyanato-2-butynyl ester.
Thiocyanate Esters: Compounds containing the thiocyanate group, such as ethyl thiocyanate.
Uniqueness: Carbanilic acid, 4-thiocyanato-2-butynyl ester is unique due to the presence of both the thiocyanate and butynyl ester groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
73623-23-1 |
|---|---|
Molecular Formula |
C12H10N2O2S |
Molecular Weight |
246.29 g/mol |
IUPAC Name |
but-2-ynyl N-(4-thiocyanatophenyl)carbamate |
InChI |
InChI=1S/C12H10N2O2S/c1-2-3-8-16-12(15)14-10-4-6-11(7-5-10)17-9-13/h4-7H,8H2,1H3,(H,14,15) |
InChI Key |
ZYMKQLSJPXXGRO-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCOC(=O)NC1=CC=C(C=C1)SC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


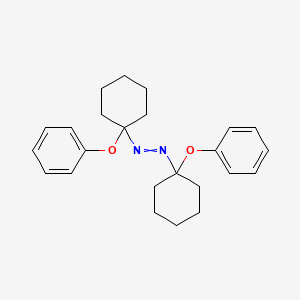
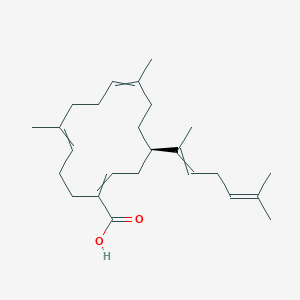




![Hexadecanamide, N-[3-[(2-hydroxyethyl)methyloxidoamino]propyl]-](/img/structure/B14463143.png)
![N-[6-(2-Ethoxyethoxy)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine](/img/structure/B14463158.png)


